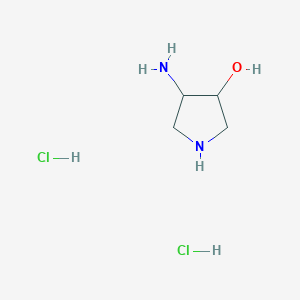

4-Aminopyrrolidin-3-ol dihydrochloride

Description

Significance of Pyrrolidine (B122466) as a Nitrogen Heterocyclic Scaffold in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly significant and privileged scaffold in organic and medicinal chemistry. nih.govfrontiersin.org Its structure is a recurring motif in a vast number of natural products, alkaloids, and pharmacologically important agents. frontiersin.org The prevalence of this scaffold is highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine nucleus stems from several key features. As a saturated, non-planar ring, it exhibits a phenomenon known as "pseudorotation," which allows it to adopt various low-energy conformations. researchgate.net This conformational flexibility, combined with the sp³-hybridized carbon atoms, provides a three-dimensional (3D) architecture that is invaluable for exploring pharmacophore space in drug design. researchgate.netnih.gov The presence of up to four stereogenic carbon atoms allows for a high degree of molecular diversity, with the potential for up to 16 different stereoisomers for a substituted pyrrolidine. nih.gov This stereochemical complexity is frequently exploited by chemists to fine-tune the biological activity and selectivity of molecules, as different stereoisomers can exhibit vastly different interactions with chiral biological targets like proteins. researchgate.netnih.gov

Overview of Hydroxylated and Aminated Pyrrolidine Derivatives in Synthetic Chemistry

The functionalization of the pyrrolidine scaffold with hydroxyl (-OH) and amino (-NH₂) groups gives rise to derivatives with enhanced utility in synthetic chemistry. These polar functional groups can serve as key hydrogen bond donors and acceptors, critical for molecular recognition at biological targets. Hydroxylated amino acids, for instance, are of unique value in the pharmaceutical industry, contributing to compounds with antiviral, antibacterial, and anticancer properties. mdpi.com

Hydroxylated pyrrolidines, often referred to as aza-sugars, are of particular interest as they can mimic the transition states of carbohydrate-processing enzymes. mdpi.com Similarly, aminated pyrrolidines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including quinolone antibacterial agents. guidechem.com The synthesis of these derivatives often starts from readily available chiral precursors like L-aspartic acid or trans-4-hydroxyl-L-proline. guidechem.comgoogle.com For example, a documented chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) begins with trans-4-hydroxyl-L-proline, demonstrating a common strategy where one functional group is chemically transformed into another with precise stereochemical control. google.com

Contextualization of 4-Aminopyrrolidin-3-ol (B1609724) Dihydrochloride within Advanced Heterocyclic Chemistry

The compound 4-Aminopyrrolidin-3-ol dihydrochloride represents a specific example of a di-functionalized pyrrolidine, incorporating both an amino and a hydroxyl group. This particular arrangement of functional groups on the pyrrolidine core is a key structural motif in advanced chemical research, particularly in the design of enzyme inhibitors. The dihydrochloride salt form provides a stable, solid, and water-soluble version of the parent compound, which is advantageous for storage and handling in a laboratory setting.

While literature on this exact compound is specialized, the significance of its core structure is demonstrated by research into its stereoisomers. For instance, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been synthesized and investigated as potent and selective inhibitors of Beta-secretase 1 (BACE1). nih.govresearchgate.net BACE1 is a key enzyme in the pathway that produces amyloid-β peptides, which are associated with Alzheimer's disease. nih.gov The (3S,4S)-4-aminopyrrolidine-3-ol scaffold serves as a non-peptide central fragment that can be modified to optimize binding affinity and cell permeability, showcasing the role of such aminopyrrolidinol structures in the development of potential therapeutic agents for neurodegenerative diseases. nih.govresearchgate.net This research highlights how the precise spatial arrangement of the amino and hydroxyl groups on the pyrrolidine ring is critical for achieving potent and selective biological activity. researchgate.net

Interactive Data Tables

Below are the physicochemical properties for this compound and a related isomer.

Table 1: Properties of this compound Note: Experimental data for this specific compound is not widely available in the cited literature. Properties are based on its chemical structure.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O · 2HCl |

| Molecular Weight | 175.06 g/mol |

| Canonical SMILES | C1C(C(CN1)N)O.Cl.Cl |

| Parent Compound | 4-Aminopyrrolidin-3-ol |

Table 2: Properties of a Related Isomer: (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride

| Property | Value | Source |

| CAS Number | 797038-67-6 | sigmaaldrich.com |

| Molecular Weight | 203.07 g/mol | sigmaaldrich.com |

| IUPAC Name | (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride | sigmaaldrich.com |

| InChI Key | QAXWVSYJTFDUFI-RGVONZFCSA-N | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12Cl2N2O |

|---|---|

Molecular Weight |

175.05 g/mol |

IUPAC Name |

4-aminopyrrolidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H |

InChI Key |

ZIAZOHSJJZWBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminopyrrolidin 3 Ol Dihydrochloride and Its Chiral Precursors

Strategies for Stereoselective Synthesis of 4-Aminopyrrolidin-3-ol (B1609724) Dihydrochloride (B599025) and its Chiral Precursors

The stereoselective synthesis of 4-aminopyrrolidin-3-ol and its precursors is critical for its application in pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. nih.govmdpi.com Researchers have developed numerous approaches to control the stereochemistry at the C3 and C4 positions of the pyrrolidine (B122466) ring. These methods range from utilizing chiral starting materials derived from natural sources like amino acids to employing asymmetric catalysis. mdpi.comgoogle.com Key strategies include the stereocontrolled opening of epoxide rings, the use of multicomponent reactions to build complexity efficiently, intramolecular cyclizations, and cycloaddition reactions. nih.govmdpi.commdpi.com A stereoselective synthesis for (3R,4S)-3-amino-4-methyl pyrrolidine, a structurally similar compound, highlights the importance of regioselective cyclization of acyclic precursors to establish the desired stereochemistry. elsevier.comresearchgate.net

Epoxide Ring Opening Reactions for Aminohydroxylated Pyrrolidine Synthesis

One of the most effective strategies for constructing the 3-amino-4-hydroxy-pyrrolidine core involves the intramolecular aminolysis of an epoxy amine. This method relies on the nucleophilic attack of an amine on an epoxide, a highly reactive three-membered ring, to form a β-amino alcohol. jsynthchem.comresearchgate.net The epoxide's inherent ring strain makes it an excellent electrophile for constructing stereodefined C-N and C-O bonds. mdpi.com The synthesis often starts from a chiral precursor, such as a chiral epoxy-amine, to ensure the final product has high optical purity. google.com The regioselective ring-opening of epoxides is a powerful tool for creating adjacent chiral centers, a common feature in many bioactive molecules. frontiersin.orgfrontiersin.org

Regioselectivity and Diastereoselectivity in Epoxide Aminolysis

The success of epoxide aminolysis hinges on controlling both regioselectivity (which of the two epoxide carbons the amine attacks) and diastereoselectivity (the relative stereochemistry of the newly formed stereocenters). In the synthesis of substituted pyrrolidines, this control is crucial. For instance, the intramolecular aminolysis of trans-3,4-epoxy amines can lead to pyrrolidine derivatives. frontiersin.orgfrontiersin.org The choice of catalyst is paramount; Lewis acids are often employed to activate the epoxide, but their effectiveness can be hampered by the basicity of the amine nucleophile. frontiersin.orgfrontiersin.org Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃ and Eu(OTf)₃, have emerged as excellent catalysts that can promote highly regioselective epoxide ring-opening by amines, even in complex settings. frontiersin.orgfrontiersin.org

Influence of Reaction Conditions on Stereochemical Outcomes

Reaction conditions, including the choice of catalyst, solvent, and temperature, significantly influence the stereochemical outcome of epoxide ring-opening reactions. The use of a catalyst can dramatically alter the regioselectivity of the nucleophilic attack. While uncatalyzed reactions on unsymmetrical epoxides often result in attack at the less sterically hindered carbon, acid-catalyzed reactions favor attack at the carbon that can best stabilize a positive charge. jsynthchem.com

For intramolecular aminolysis, the choice of Lewis acid and solvent can determine the cyclization pathway. In the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines, the solvent and temperature were optimized to favor the formation of specific ring sizes. Refluxing in 1,2-dichloroethane (B1671644) (DCE) was found to be optimal for specific cyclizations. frontiersin.orgfrontiersin.org Computational studies have suggested that the coordination of the lanthanum (III) catalyst to the substrate is a key factor in dictating the regioselectivity between cis- and trans-isomers. frontiersin.orgfrontiersin.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Product(s) (Ratio) | Yield (%) |

| 1 | La(OTf)₃ (10) | DCE | Reflux | Azetidine (B1206935) / Pyrrolidine (>20:1) | 81 |

| 2 | La(OTf)₃ (10) | Benzene | Reflux | Azetidine / Pyrrolidine (10:1) | 75 |

| 3 | Sc(OTf)₃ (10) | DCE | Reflux | Azetidine / Pyrrolidine (>20:1) | 80 |

| 4 | Yb(OTf)₃ (10) | DCE | Reflux | Azetidine / Pyrrolidine (>20:1) | 79 |

This table illustrates the effect of different catalysts and solvents on the intramolecular aminolysis of a model cis-3,4-epoxy amine, showing the high selectivity achievable under optimized conditions. Data adapted from a study on azetidine synthesis, which also monitored the formation of the isomeric pyrrolidine. frontiersin.org

Multicomponent Reaction Approaches to Pyrrolidine Skeletons

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.orgtcichemicals.com This approach offers significant advantages, including high atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. nih.gov

Several MCRs are suitable for constructing pyrrolidine skeletons. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and can be adapted for heterocycle synthesis. wikipedia.orgnih.gov For instance, a cascade reaction involving a [3+2] cycloaddition and lactamization has been developed as a three-component process to afford polycyclic pyrrolidine-fused scaffolds with high diastereoselectivity. acs.org

| Entry | Aldehyde | Amine | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 2-Carboxybenzaldehyde | Sarcosine | N-Phenylmaleimide | 82 | >20:1 |

| 2 | 2-Carboxybenzaldehyde | Glycine (B1666218) methyl ester | N-Phenylmaleimide | 75 | >20:1 |

| 3 | 2-Carboxybenzaldehyde | L-Phenylalanine methyl ester | N-Phenylmaleimide | 71 | >20:1 |

| 4 | 2-Formylbenzoic acid methyl ester | Sarcosine | N-Phenylmaleimide | 78 | >20:1 |

This table showcases the yields and diastereoselectivity of a three-component cascade reaction to synthesize complex pyrrolidine-fused structures, demonstrating the efficiency of MCRs. Data sourced from a study on tetrahydropyrroloisoindolones. acs.org

Aminocyclization Strategies for Pyrrolidine Formation

The formation of the pyrrolidine ring can be achieved through various intramolecular aminocyclization strategies. These methods typically involve an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center, which react to form the five-membered ring.

Modern methods have enabled the cyclization under mild conditions. For example, visible-light-mediated intramolecular C-H amination (a version of the Hofmann-Löffler reaction) using N-iodosuccinimide allows for the position-selective synthesis of pyrrolidines from sulfonimides. organic-chemistry.org Another innovative approach involves the intramolecular amination of organoboronates, where a 1,2-metalate shift of an aminoboron "ate" complex triggers the cyclization to yield pyrrolidines. organic-chemistry.org The cyclization of amino alcohols under acidic or basic conditions is also a fundamental method for pyrrolidine synthesis. mdpi.com

Application of 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition, particularly the [3+2] cycloaddition of azomethine ylides with alkenes, stands out as one of the most powerful and versatile methods for constructing highly substituted pyrrolidines stereoselectively. rsc.orgacs.org This reaction can generate up to four new stereocenters in a single step. acs.org Azomethine ylides, which are 1,3-dipoles, are typically generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone. mdpi.commdpi.com

The reaction's stereochemical outcome can be controlled by the geometry of the dipole and the dipolarophile, as well as by the use of chiral catalysts. rsc.org Silver and copper catalysts are commonly used to promote these cycloadditions with high regio- and diastereoselectivity. acs.org For example, the reaction between an (S)-N-tert-butanesulfinyl imine and a glycine α-imino ester derivative using a silver carbonate catalyst yields densely substituted pyrrolidines with excellent diastereoselectivity, where the chirality of the sulfinyl group directs the stereochemical course of the reaction. acs.org This strategy provides a reliable pathway to complex pyrrolidine structures, which are precursors to compounds like 4-aminopyrrolidin-3-ol.

Functional Group Transformations in the Synthesis Pathway

The conversion of trans-4-hydroxy-L-proline into 4-aminopyrrolidin-3-ol dihydrochloride requires a precise sequence of functional group interconversions. These steps are designed to protect existing reactive groups, introduce new functionalities with the correct stereochemistry, and finally deprotect the molecule to yield the target compound.

Protecting the pyrrolidine nitrogen is a critical first step in the synthesis. The secondary amine of the starting material is nucleophilic and can interfere with subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. guidechem.com

The protection is typically achieved by reacting trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This reaction yields N-Boc-trans-4-hydroxy-L-proline, a stable intermediate ready for further modification. mdpi.com The Boc group remains intact throughout the multi-step synthesis and is typically removed in the final step using strong acids like hydrochloric acid (HCl) in a solvent such as methanol (B129727) or dioxane. This final deprotection step not only reveals the free amine but also forms the dihydrochloride salt of the product.

Table 1: N-Protection and Deprotection Reactions

| Step | Reaction | Reagents | Typical Outcome |

|---|---|---|---|

| Protection | N-Boc Protection | (Boc)₂O, Base (e.g., NaHCO₃) | Quantitative conversion to the N-Boc protected pyrrolidine. |

| Deprotection | N-Boc Cleavage | HCl in Methanol or Dioxane | Complete removal of the Boc group and formation of the hydrochloride salt. |

This table provides an interactive overview of the protection and deprotection steps.

To introduce the amino group at the C4 position with the correct stereochemistry, a two-step process involving activation of the C4 hydroxyl group followed by nucleophilic substitution is employed. The hydroxyl group is a poor leaving group and must be converted into a better one, such as a sulfonate ester. Methanesulfonyl chloride (MsCl) is commonly used for this purpose in a process called mesylation.

The N-protected pyrrolidine intermediate is treated with MsCl in the presence of a base like triethylamine (B128534) (Et₃N). This converts the hydroxyl group into a mesylate. The subsequent step is a nucleophilic substitution with an azide (B81097) source, typically sodium azide (NaN₃). The azide ion attacks the carbon bearing the mesylate, displacing it in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry, which is crucial for establishing the desired trans relationship between the hydroxyl group at C3 and the newly introduced amino group at C4.

The final key transformation is the reduction of the azide group to a primary amine. Organic azides are considered "masked amines" and can be converted to the corresponding amine under mild conditions. acs.org A variety of methods are available for this reduction, but one of the most common and efficient is catalytic hydrogenation. acs.org

The azido-pyrrolidinol intermediate is subjected to an atmosphere of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction cleanly reduces the azide to the amine, releasing nitrogen gas (N₂) as the only byproduct. This method is highly chemoselective and does not typically affect other functional groups present in the molecule under standard conditions. The resulting 4-amino-pyrrolidin-3-ol derivative can then be treated with acid to remove the N-Boc group and form the final dihydrochloride salt.

Table 2: Key Functional Group Transformations

| Transformation | Starting Group | Reagents | Resulting Group | Key Feature |

|---|---|---|---|---|

| Sulfonylation | Hydroxyl (-OH) | MsCl, Et₃N | Mesylate (-OMs) | Converts OH into a good leaving group. |

| Displacement | Mesylate (-OMs) | NaN₃ | Azide (-N₃) | Sₙ2 reaction with inversion of stereochemistry. |

| Reduction | Azide (-N₃) | H₂, Pd/C | Amine (-NH₂) | Clean and high-yielding conversion to the primary amine. |

This table interactively details the sequence of reactions to convert the hydroxyl group into the target amino group.

Derivatization and Salt Formation of 4-Aminopyrrolidin-3-ol

The derivatization of 4-aminopyrrolidin-3-ol is a critical step in the synthesis of various chiral intermediates, particularly for the development of pharmacologically active molecules. The presence of both an amino and a hydroxyl group necessitates the use of protecting groups to achieve selective reactions at other positions of the molecule. Following derivatization or as a final step in a synthetic sequence, salt formation is commonly employed to improve the stability and handling of the compound.

The amino group of 4-aminopyrrolidin-3-ol is typically protected using common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups prevent the nucleophilic amino group from participating in undesired side reactions. For instance, in the synthesis of certain inhibitors, the (3S,4S)-4-aminopyrrolidin-3-ol is first derivatized by protecting the amino group. nih.gov

A common method for the protection of the amino group is the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction is generally carried out in a suitable solvent like dichloromethane (B109758) or a mixture of water and an organic solvent. The resulting N-Boc protected 4-aminopyrrolidin-3-ol can then be used in subsequent synthetic steps.

The formation of this compound is often achieved as the final step of a synthesis, typically involving the deprotection of a Boc-protected precursor. The treatment of N-Boc-4-aminopyrrolidin-3-ol with a strong acid, such as concentrated hydrochloric acid, simultaneously removes the Boc protecting group and forms the dihydrochloride salt of the free amine. google.com This process is advantageous as it provides the desired product in a stable, crystalline form.

The following table summarizes a representative derivatization and a subsequent deprotection/salt formation reaction for a stereoisomer of 4-aminopyrrolidin-3-ol:

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Boc Protection | (3S,4S)-4-aminopyrrolidin-3-ol | (Boc)₂O, NaHCO₃, H₂O/Dioxane, rt, 12 h | tert-butyl (3S,4S)-3-hydroxy-4-aminopyrrolidine-1-carboxylate | Not Reported | nih.gov |

| Deprotection and Salt Formation | tert-butyl (3S,4S)-3-hydroxy-4-aminopyrrolidine-1-carboxylate | 4 M HCl in Dioxane, rt, 2 h | (3S,4S)-4-aminopyrrolidin-3-ol dihydrochloride | Not Reported | nih.gov |

Table 1: Example of Derivatization and Salt Formation of (3S,4S)-4-aminopyrrolidin-3-ol

In a similar fashion, the synthesis of (S)-3-aminopyrrolidine dihydrochloride, a related compound, involves the deprotection of (S)-1-tert-butoxycarbonyl-3-aminopyrrolidine using concentrated hydrochloric acid. google.com This further illustrates the common strategy of using Boc protection and acidic deprotection to yield the final dihydrochloride salt.

The derivatization is not limited to just protection. The amino and hydroxyl groups can be further functionalized to synthesize a variety of derivatives. For example, the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors involves the initial protection of the amino group, followed by further modifications. nih.gov

Stereochemical Control and Analysis in 4 Aminopyrrolidin 3 Ol Synthesis

Enantioselective and Diastereoselective Synthesis Approaches

The creation of the desired stereoisomers of 4-aminopyrrolidin-3-ol (B1609724) relies on synthetic methods that favor the formation of one enantiomer or diastereomer over others. These approaches can be broadly categorized into methods utilizing chiral starting materials, chiral auxiliaries, catalytic asymmetric reactions, and kinetic resolutions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric synthesis, including aldol (B89426) reactions and alkylations, to achieve high levels of diastereoselectivity. wikipedia.orgnih.govyoutube.comresearchgate.netrsc.org While specific examples detailing the use of Evans auxiliaries for the direct synthesis of 4-aminopyrrolidin-3-ol are not prevalent in the reviewed literature, the principles of their application in controlling stereochemistry are well-established. wikipedia.orgresearchgate.net

A significant approach to obtaining enantiomerically pure 4-aminopyrrolidin-3-ol involves starting from readily available chiral molecules, a strategy known as the chiral pool approach. L-tartaric acid, a common chiral pool material, has been utilized in the synthesis of (3S,4S)-3,4-dihydroxyprolines, which are precursors to aminopyrrolidinol derivatives. capes.gov.br For instance, the synthesis of (3S,4S)-4-aminopyrrolidin-3-ol derivatives has been reported starting from L-tartaric acid. nih.gov

Another documented chiral pool synthesis starts with trans-4-hydroxy-L-proline to produce (S)-3-aminopyrrolidine dihydrochloride (B599025). google.com This method involves a sequence of reactions including decarboxylation, protection of the nitrogen atom, sulfonation of the hydroxyl group, and a subsequent SN2 reaction with sodium azide (B81097), which proceeds with inversion of configuration. The azide is then reduced to an amine, and after deprotection, the desired (S)-enantiomer is obtained as its dihydrochloride salt. google.com

Catalytic asymmetric synthesis employs a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. nih.gov While broadly applied in the synthesis of substituted pyrrolidines, specific examples detailing the catalytic asymmetric synthesis of 4-aminopyrrolidin-3-ol are not extensively documented in readily available literature. However, the diastereoselective reduction of a suitable precursor, such as a 4-amino-pyrrolidin-3-one derivative, could be a viable strategy to establish the desired stereochemistry at the C3 and C4 positions. nih.govnih.gov

Table 1: Examples of Chiral Pool Starting Materials for 4-Aminopyrrolidin-3-ol Synthesis

| Starting Material | Target Stereoisomer | Key Transformation |

| L-Tartaric Acid | (3S,4S)-4-aminopyrrolidin-3-ol derivatives | Formation of a dihydroxyproline precursor capes.gov.brnih.gov |

| trans-4-Hydroxy-L-proline | (S)-3-aminopyrrolidine dihydrochloride | SN2 reaction with azide, leading to inversion of configuration google.com |

Kinetic resolution is a process used to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. Lipases are enzymes commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govnih.gov

While the direct enzymatic kinetic resolution of 4-aminopyrrolidin-3-ol is not widely reported, the principles of this technique have been applied to resolve related racemic amino acid esters and other chiral amines and alcohols. nih.govnih.gov For example, lipases can selectively hydrolyze L-amino acid esters from a racemic mixture, allowing for the separation of the L-amino acid and the unreacted D-amino acid ester. nih.gov A similar strategy could theoretically be applied to a suitable ester derivative of 4-aminopyrrolidin-3-ol.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the racemization of the starting material is performed in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Determination of Absolute and Relative Stereochemistry

Once a stereoselective synthesis is performed, it is crucial to determine the stereochemical outcome. A combination of methods is typically employed to establish the absolute and relative configurations of the chiral centers in the 4-aminopyrrolidin-3-ol molecule.

Stereochemical correlation involves chemically transforming the newly synthesized compound into a known compound without affecting the stereocenters . By comparing the properties, such as optical rotation, of the derivative with the known compound, the stereochemistry of the original molecule can be inferred. This method is particularly useful when the starting materials are from the chiral pool, as their absolute stereochemistry is already known. For example, the synthesis of (S)-3-aminopyrrolidin-3-ol from L-proline allows for the confident assignment of the stereocenter at C3, assuming the reaction pathway and stereochemical outcomes at each step are well-understood. google.com

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. This method requires the formation of a single crystal of the compound or a suitable derivative. While there are no widely available reports of the single-crystal X-ray structure of 4-aminopyrrolidin-3-ol dihydrochloride, this technique remains the gold standard for absolute stereochemical assignment in organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are instrumental in differentiating between stereoisomers.

NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit different chemical shifts and coupling constants. Therefore, the relative stereochemistry of 4-aminopyrrolidin-3-ol diastereomers can be determined by analyzing their ¹H and ¹³C NMR spectra. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which helps in assigning the cis or trans relationship of substituents on the pyrrolidine (B122466) ring. To differentiate enantiomers by NMR, they can be derivatized with a chiral agent to form diastereomeric products, which will then show distinct NMR spectra.

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are effective in separating a wide range of chiral molecules, including amino compounds. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org The separation relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. By comparing the retention times of the synthesized compound with those of known standards, the enantiomeric composition can be determined. For compounds lacking a chromophore, pre-column derivatization with a UV-active agent can be employed to facilitate detection. nih.gov

Table 2: Analytical Techniques for Stereochemical Analysis of 4-Aminopyrrolidin-3-ol

| Technique | Information Provided | Applicability to 4-Aminopyrrolidin-3-ol |

| Stereochemical Correlation | Absolute configuration by chemical transformation to a known compound. | Applicable when synthesized from a chiral pool starting material of known configuration. google.com |

| X-ray Crystallography | Unambiguous absolute and relative stereochemistry. | Requires a single crystal of the compound or a derivative. |

| NMR Spectroscopy | Relative stereochemistry of diastereomers; enantiomeric purity after derivatization. | Differentiates cis and trans isomers; NOE studies reveal spatial arrangements. |

| Chiral HPLC | Enantiomeric separation and determination of enantiomeric excess (ee). | Effective with polysaccharide-based chiral stationary phases, potentially after derivatization. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org |

Control and Assessment of Enantiomeric and Diastereomeric Excess

The stereochemical outcome of the synthesis of 4-aminopyrrolidin-3-ol is dictated by the chosen synthetic strategy. High levels of enantiomeric and diastereomeric excess are typically achieved through methods such as chiral pool synthesis, the use of chiral auxiliaries, and stereoselective reductions.

Chiral Pool Synthesis: A common and effective method for producing enantiomerically pure 4-aminopyrrolidin-3-ol involves starting from readily available and inexpensive chiral molecules. L-aspartic acid and (2R, 3R)-(+)-tartaric acid are prominent examples of such starting materials. nih.gov For instance, a scalable process for preparing (3S)-Pyrrolidin-3-ol has been developed, achieving a high degree of purity. In this process, the resulting product exhibits an optical purity of greater than 99.9% enantiomeric excess (ee) and a chemical purity exceeding 99.8%. google.com This demonstrates that starting from a chiral precursor can effectively control the stereochemistry of the final product.

Diastereoselective Reactions: In syntheses that construct the pyrrolidine ring, diastereoselectivity is often controlled by the facial selectivity of key bond-forming reactions. For example, in the synthesis of related pyrrolidine derivatives, the conjugate addition of a chiral lithium amide to an unsaturated ester has been shown to proceed with high diastereoselectivity, achieving greater than 98% de.

Assessment of Stereochemical Purity: The determination of enantiomeric and diastereomeric excess is a crucial step in the analysis of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and reliable method for separating and quantifying stereoisomers, thereby allowing for the calculation of ee and de. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents or chiral solvating agents, can also be employed to determine the ratio of diastereomers.

The following table summarizes representative data on the stereochemical purity achieved in the synthesis of a specific enantiomer of a pyrrolidinol derivative, highlighting the high level of control possible.

| Product | Starting Material | Method | Enantiomeric Excess (ee) | Chemical Purity |

| (3S)-Pyrrolidin-3-ol | Aminohydroxybutyric acid derivative | Scalable GMP Process | > 99.9% | > 99.8% |

Table 1: Purity data for the synthesis of (3S)-Pyrrolidin-3-ol as described in patent literature, demonstrating high stereochemical control. google.com

Research on the synthesis of various substituted pyrrolidines further underscores the feasibility of achieving high stereochemical purity. For instance, the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been reported, indicating that methods to obtain this specific diastereomer are established. nih.gov Similarly, stereoselective approaches for the synthesis of related compounds like (3R,4S)-3-amino-4-methyl pyrrolidine have been detailed, often involving key steps like regioselective cyclization to set the desired stereochemistry. elsevier.com

Advanced Analytical Methodologies for the Characterization of 4 Aminopyrrolidin 3 Ol Dihydrochloride and Its Derivatives

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods are fundamental in elucidating the molecular architecture of 4-Aminopyrrolidin-3-ol (B1609724) dihydrochloride (B599025). These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-Aminopyrrolidin-3-ol dihydrochloride. Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework of the molecule.

In ¹H NMR, the chemical shifts and coupling patterns of the protons on the pyrrolidine (B122466) ring are diagnostic. The protons attached to the carbons bearing the amino and hydroxyl groups (C3 and C4) are of particular interest. Their chemical shifts and the coupling constants between them (³JHH) are crucial for determining the relative stereochemistry (cis or trans) of the substituents. The analysis can be complex due to the molecule's conformational flexibility and the influence of the solvent. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The chemical shifts of C3 and C4 are sensitive to the attached heteroatoms (oxygen and nitrogen). The polarity of the solvent and the potential for hydrogen bonding can influence the observed chemical shifts for both carbons and protons. mdpi.com For the dihydrochloride salt, spectra are typically recorded in deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆), where the acidic amine and hydroxyl protons may exchange with the solvent or appear as broad signals.

Table 1: Representative NMR Data for 4-Aminopyrrolidin-3-ol Derivatives

| Technique | Assignment | Expected Chemical Shift (ppm) | Key Findings |

|---|---|---|---|

| ¹H NMR | H-3, H-4 | ~3.5 - 4.5 | Chemical shift and coupling constants help determine cis/trans stereochemistry. |

| ¹H NMR | Ring CH₂ | ~2.8 - 3.8 | Complex multiplets due to diastereotopicity and coupling. |

| ¹³C NMR | C-3 (CH-OH) | ~70 - 80 | Shift is sensitive to substitution and solvent effects. mdpi.com |

| ¹³C NMR | C-4 (CH-NH₂) | ~50 - 60 | Position confirms the location of the amino group. |

| ¹³C NMR | C-2, C-5 (CH₂-N) | ~45 - 55 | Reflects the pyrrolidine ring structure. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the ammonium (B1175870) chloride salt typically appear as a broad band with multiple sub-peaks between 2400 and 3200 cm⁻¹. Other important vibrations include C-H stretching just below 3000 cm⁻¹ and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹). nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (Broad) |

| N-H (Ammonium Salt) | Stretch | 2400 - 3200 (Broad) |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| N-H | Bend | 1500 - 1650 |

| C-O | Stretch | 1050 - 1150 |

| C-N | Stretch | 1020 - 1250 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Assessment

Given that 4-Aminopyrrolidin-3-ol possesses two chiral centers, establishing the absolute configuration of its stereoisomers is critical, as different isomers can exhibit vastly different biological activities. researchgate.net Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose.

However, the parent compound lacks a strong chromophore, which is necessary to generate a significant CD signal. To overcome this, two main strategies are employed. The first involves chemical derivatization of the amino or hydroxyl group with a chromophore-bearing moiety. The resulting derivative can then be analyzed by CD, where the sign of the Cotton effect can be related to the absolute stereochemistry of the chiral centers. hebmu.edu.cn A second, more modern approach involves the use of multi-component assemblies. In this method, the chiral amine is mixed with other molecules that, upon binding, form a larger chiral complex that produces a distinct CD signal, allowing for the differentiation of enantiomers. rsc.org

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for determining the purity of this compound and for separating its various isomers. These techniques are widely used in both process control and final product quality assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making direct detection by a UV detector insensitive. google.com

To address this, pre-column derivatization is a common and effective strategy. The primary amine of the pyrrolidine ring can be reacted with a derivatizing agent that contains a chromophore. For instance, reaction with Boc anhydride (B1165640) or benzoyl chloride produces a derivative with strong UV absorbance, allowing for sensitive detection. google.comgoogle.com The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. google.comcmes.org This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Table 3: Typical HPLC Method Parameters with Pre-Column Derivatization

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | Boc Anhydride | google.com |

| Column | Reversed-Phase C18 | google.com |

| Mobile Phase | Water/Methanol Gradient | google.com |

| Detection | UV at 210 nm | google.com |

| Purpose | Purity analysis and quantification | google.comcmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to its high polarity and salt form, this compound is not directly amenable to GC analysis.

Therefore, derivatization is required to increase its volatility. This is typically achieved by silylation, where the active hydrogens of the amine and alcohol groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting derivatized compound is significantly more volatile and can be readily analyzed by GC. The gas chromatograph separates the derivatized compound from other volatile impurities, and the mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for positive identification. nih.gov This technique is highly sensitive and specific for identifying and quantifying trace impurities.

Table 4: General Protocol for GC-MS Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA). | Increase volatility and thermal stability. |

| 2. GC Separation | Injection onto a capillary column (e.g., DB-5ms). | Separate components of the mixture. |

| 3. MS Detection | Electron ionization followed by mass analysis. | Provide mass spectrum for identification. |

| 4. Data Analysis | Comparison of retention time and mass spectrum with standards. | Confirm identity and purity. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the separation, identification, and quantification of this compound and its related substances. This method's high sensitivity and selectivity make it indispensable for monitoring reaction progress, identifying impurities, and confirming the structure of synthesized derivatives.

In a typical LC-MS analysis, a liquid chromatograph first separates the components of a sample mixture. For a polar compound like 4-Aminopyrrolidin-3-ol, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography approach with an appropriate ion-pairing agent can be employed. The choice of the stationary phase and mobile phase is critical to achieve optimal separation from starting materials, by-products, and degradation products.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like 4-Aminopyrrolidin-3-ol, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is particularly valuable in the characterization of novel derivatives of 4-Aminopyrrolidin-3-ol. For instance, in the synthesis of complex molecules where 4-Aminopyrrolidin-3-ol serves as a chiral building block, LC-MS can confirm the successful incorporation of the pyrrolidine scaffold into the target structure. An example includes the verification of the molecular weight of intermediates, such as confirming the mass of a protected form of the aminopyrrolidinol. ysu.am

Detailed Research Findings:

Researchers have utilized HPLC, a component of LC-MS systems, to determine the regioselectivity of reactions involving precursors to 4-Aminopyrrolidin-3-ol. ysu.am For example, in aminohydroxylation reactions to create the amino and hydroxyl functionalities, HPLC analysis can quantify the ratio of different regioisomers formed. ysu.am Furthermore, after subsequent synthetic steps such as deprotection, LC-MS would be employed to confirm the final structure and purity of the resulting this compound salt. ysu.am

| Parameter | Typical Conditions for LC-MS Analysis of 4-Aminopyrrolidin-3-ol |

| Chromatography Mode | Reversed-Phase or HILIC |

| Stationary Phase | C18 (for reversed-phase) or Amide/Silica (for HILILC) |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Positive Ion Mode |

Capillary Electrophoresis (CE) for Enantiomeric Purity

The biological activity of chiral molecules is often stereospecific, making the determination of enantiomeric purity a critical aspect of the characterization of this compound. Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral separation of pharmaceutical compounds. nih.govnih.gov

CE separates molecules based on their differential migration in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). This selector forms transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation.

Commonly used chiral selectors in CE include cyclodextrins, proteins, and macrocyclic antibiotics. nih.govmdpi.comspringernature.com For a small, polar molecule like 4-Aminopyrrolidin-3-ol, cyclodextrins are often a first choice due to their versatility and commercial availability. nih.govspringernature.com The selection of the appropriate cyclodextrin (B1172386) derivative (e.g., beta-cyclodextrin, sulfated beta-cyclodextrin) and the optimization of experimental parameters such as buffer pH, concentration of the chiral selector, and applied voltage are crucial for achieving baseline separation of the enantiomers.

The use of a capillary coating can also influence the separation by modifying the electroosmotic flow (EOF). mdpi.com In some cases, reversing the polarity of the electrode can be beneficial for the resolution of specific enantiomers.

Detailed Research Findings:

While specific studies detailing the CE separation of this compound are not widely published, the principles of CE for chiral amine separation are well-established. The general approach would involve screening various cyclodextrin-based chiral selectors. The primary amino group and the hydroxyl group on the pyrrolidine ring are key interaction sites for forming the diastereomeric complexes with the chiral selector. The dihydrochloride salt form of the compound ensures it is charged and suitable for CE analysis. The development of a CE method would involve a systematic study of the influence of the chiral selector concentration, the pH of the background electrolyte, and the capillary temperature on the resolution of the enantiomers.

| Parameter | General Approach for CE Enantiomeric Purity of 4-Aminopyrrolidin-3-ol |

| Chiral Selector | Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or Crown Ethers |

| Background Electrolyte | Phosphate or Borate buffer at a pH that ensures analyte ionization |

| Capillary | Fused-silica capillary (coated or uncoated) |

| Voltage | 15-30 kV |

| Detection | UV detection at a low wavelength (e.g., < 210 nm) |

Computational Chemistry Applications in 4 Aminopyrrolidin 3 Ol Research

Molecular Modeling and Simulation of Pyrrolidine (B122466) Ring Systems

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamics of the pyrrolidine scaffold, which is the core of 4-Aminopyrrolidin-3-ol (B1609724). The non-planar nature of this five-membered ring leads to complex conformational behavior. nih.gov

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve ring strain. nih.gov This puckering is described by a phenomenon known as pseudorotation, which involves the movement of the pucker around the ring through various envelope and twist forms. rsc.org The conformation of the ring can be described by two coordinates: the puckering amplitude (q) and the pseudorotational phase angle (φ). rsc.org

Computational studies, particularly ab initio methods, have been instrumental in mapping the energy profile of the pseudorotation process. rsc.orgnih.gov These calculations help identify the most stable conformers (energy minima) and the transition states between them. For the parent pyrrolidine, two primary conformers are often considered: the N-H axial and N-H equatorial forms. acs.org Theoretical calculations have shown that pseudorotation is the preferred pathway for interconversion between these forms. rsc.org The energy barrier for this process is relatively low, indicating that the ring is highly flexible. nih.gov

Different computational methods can yield varying results regarding the most stable conformation. For instance, while some Hartree-Fock (HF) calculations suggest that envelope forms are the stable conformers, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), predict twist conformations as the minima. rsc.org The choice of basis set also significantly influences the outcome, with larger basis sets generally providing more reliable predictions. acs.org In β-proline oligopeptides containing pyrrolidine units, quantum mechanical calculations have determined that a Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org

Table 1: Comparison of Computational Methods for Pyrrolidine Conformational Analysis

| Computational Method | Key Finding on Pyrrolidine Conformation | Reference |

| MP2/6-31G | Twist conformations (T) are energy minima; Envelope forms (E) are transition states. Results align well with experimental data. | rsc.org |

| HF/6-31G | N-H axial and equatorial envelope forms are the stable conformers. | rsc.org |

| CCSD(T) | The equatorial conformer is more stable than the axial by 17 cm⁻¹ (approx. 0.05 kcal/mol). | nih.gov |

| B3LYP | Predicts the N-H equatorial structure as the most stable conformer with a sufficiently large basis set (aug-cc-pVQZ). | acs.org |

Investigating Steric Factors in Pyrrolidine Chemistry

Substituents on the pyrrolidine ring, such as the amino and hydroxyl groups in 4-Aminopyrrolidin-3-ol, play a crucial role in determining its preferred conformation and biological activity. nih.gov Computational studies allow for a systematic investigation of these steric effects.

The size and position of substituents can lock the ring into a specific conformation. For example, introducing a sterically demanding tert-butyl group at the C-4 position of proline forces the substituent into a pseudoequatorial orientation, which in turn dictates the puckering of the entire ring. nih.gov Similarly, computational examinations of pyrrolidine-derived iminium ions have shown that the size of a substituent at the C-2 position is a crucial factor in their stability and reactivity. acs.org While steric effects from substituents at position 2 were found to be not generally critical for nonbranched conjugated aldehydes, they are significant in other contexts. acs.org The interplay between substituents can lead to unique chemical behavior; in the oxidative coupling of certain pyrrolo[3,2-b]pyrroles, steric hindrance was found to trigger different reaction pathways, leading to novel molecular structures. rsc.org These findings highlight how computational methods can rationalize and predict the outcomes of reactions where steric factors are dominant. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which govern their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a widely used method for studying pyrrolidine derivatives due to its favorable balance of accuracy and computational cost. beilstein-journals.orgresearchgate.net DFT calculations are employed to explore mechanistic aspects of reactions, predict the stability of different isomers and tautomers, and analyze electronic properties. beilstein-journals.orgresearchgate.net

For example, DFT has been used to investigate the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine, showing that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org In another study, the M06-2X/6-311+G(d,p) method was used to examine the relative stability of various pyrrolidine-derived iminium ions, which are key intermediates in organocatalysis. acs.org DFT calculations have also been used to study the synthesis of cyclobutanes from pyrrolidines, where the rate-determining step was identified as the simultaneous cleavage of two C–N bonds. acs.org Furthermore, DFT has been applied to design and study chemosensors based on pyrrole (B145914) derivatives, analyzing their interaction with various anions. nih.gov

Table 2: Applications of DFT in Pyrrolidine Chemistry

| Application Area | Specific Finding | DFT Method/Level of Theory | Reference |

| Reaction Mechanism | Elucidated a four-pathway reaction mechanism for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. | B3LYP/6-311++G(d,p) | beilstein-journals.org |

| Stereoselective Synthesis | Unveiled the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. | Not specified | acs.org |

| Iminium Ion Stability | Examined the tendency of carbonyl compounds to form iminium ions with pyrrolidine derivatives. | M06-2X/6-311+G(d,p) | acs.org |

| Nucleophilicity | Predicted the nucleophilic parameters of pyrrolidine in various solvent mixtures. | B3LYP/6-311++G(d,p) | researchgate.net |

| Chemosensor Analysis | Investigated interactions between pyrrole-isoxazole chemosensors and anions, identifying a deprotonation mechanism for fluoride (B91410) selectivity. | Not specified | nih.gov |

Predicting Spectroscopic Parameters through Computational Methods

Computational methods are valuable for predicting and interpreting spectroscopic data. The vibrational frequencies of pyrrolidine and its isotopomers have been assigned with the help of scaled quantum mechanical force fields computed at the HF, MP2, and B3LYP levels. acs.org This allows for a detailed understanding of the molecule's infrared and Raman spectra.

Time-dependent DFT (TD-DFT) is another powerful tool used to predict electronic absorption and emission spectra. acs.org For instance, TD-DFT calculations have supported the analysis of the absorption and photoluminescence of platinum(II) complexes containing cycloplatinated ligands. acs.org In the study of pyrrolo[2,3-d]pyrimidine derivatives, DFT/TD-DFT calculations using the B3LYP/6-311G++ level of theory were employed to study the optimized geometry and HOMO-LUMO energy of the synthesized compounds. researchgate.net These predictive capabilities are crucial for designing molecules with specific photophysical properties and for confirming the structures of newly synthesized compounds.

Theoretical Studies of Reaction Mechanisms and Pathways

Understanding the detailed mechanism of a chemical reaction is key to optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a virtual laboratory to explore potential reaction pathways and identify transition states.

DFT calculations have been successfully used to explore the mechanistic details of reactions involving the pyrrolidine scaffold. beilstein-journals.org For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results were used to propose a reaction mechanism where the main product is formed favorably via the pathway with the lowest activation energy (ΔG#). beilstein-journals.org Theoretical studies have also been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines, rationalizing the stereochemistry based on the relative energy barriers for bond rotation versus cyclization. acs.org By calculating the potential energy surface for a reaction, chemists can gain insights into the kinetic and thermodynamic factors that control product formation. beilstein-journals.org

Ligand-Based and Structure-Based Computational Design Methodologies

Ligand-based and structure-based design are two cornerstone approaches in computational drug discovery that have been instrumental in the study of 4-aminopyrrolidin-3-ol derivatives. Ligand-based methods are utilized when the three-dimensional structure of the target protein is unknown or when there is a substantial amount of data on ligands that bind to the target. These methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. journalcra.com In contrast, structure-based methods, such as molecular docking, are employed when the 3D structure of the target protein has been determined, allowing for the detailed analysis of ligand-protein interactions. nih.gov

In the context of 4-aminopyrrolidin-3-ol research, these computational strategies have been particularly focused on its role as a scaffold in the design of BACE1 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. e-bookshelf.de For pyrrolidine-based BACE1 inhibitors, a QSAR study was conducted on a set of 55 compounds to understand the structural features crucial for their inhibitory potency. researchgate.net This study led to the development of a pharmacophore model with a correlation coefficient (r) of 0.90 and a root mean square deviation (RMSD) of 0.87, indicating a strong predictive capability. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For BACE1 inhibitors containing a pyrrolidine scaffold, pharmacophore models have been developed to guide virtual screening campaigns. scilit.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for effective binding to the BACE1 active site. scilit.com

| Parameter | Value | Description |

|---|---|---|

| Number of Compounds | 55 | The total number of pyrrolidine-based BACE1 inhibitors included in the study. |

| Correlation Coefficient (r) | 0.90 | A measure of the linear correlation between the predicted and observed activities. |

| Root Mean Square Deviation (RMSD) | 0.87 | The standard deviation of the residuals (prediction errors). |

With the availability of the crystal structure of BACE1, structure-based drug design, particularly molecular docking, has become a powerful tool for investigating how 4-aminopyrrolidin-3-ol derivatives interact with the enzyme's active site. nih.gov Docking studies have been crucial in understanding the binding orientation of the (3S,4S)-4-aminopyrrolidine-3-ol scaffold within the catalytic site of BACE1. mdpi.com These studies have revealed that the central pyrrolidine ring can adopt a favorable orientation that contributes to the inhibitory potential of the molecule. mdpi.com

In a study of (3S,4S)-4-aminopyrrolidine-3-ol derivatives, molecular docking was used to rationalize the observed biological activities. nih.gov For instance, while compound 7c showed higher inhibitory activity in an enzymatic assay (IC50: 0.05μM) compared to compound 11a (IC50: 0.12μM), compound 11a was more effective in a cell-based assay (IC50: 1.7μM). nih.gov Docking studies helped to explain these differences by analyzing the binding modes and interactions of these compounds within the BACE1 active site.

Virtual screening campaigns using docking have also been employed to identify novel BACE1 inhibitors with a pyrrolidine core. In one such study, a virtual screening workflow combining both ligand-based and structure-based approaches led to the identification of new hit compounds. nih.gov The docking scores and binding free energies of these hits provided a quantitative measure of their potential affinity for BACE1.

| Compound | BACE1 IC50 (Enzymatic Assay) | BACE1 Inhibition (Cell-Based Assay) | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) |

|---|---|---|---|---|

| 7c | 0.05 μM | 40% inhibition @ 10 μM | -8.5 | -55.2 |

| 11a | 0.12 μM | IC50: 1.7 μM | -7.9 | -51.8 |

The integration of these computational methodologies provides a robust framework for the rational design of more potent and selective BACE1 inhibitors based on the 4-aminopyrrolidin-3-ol scaffold. By predicting the biological activity and binding modes of novel compounds, these in silico approaches significantly reduce the time and resources required for the discovery and development of new drug candidates.

Role As a Precursor and Synthetic Intermediate in Complex Molecule Construction

Synthesis of Aminohydroxylated Piperidine (B6355638) and Pyrrolidine (B122466) Alkaloid Analogs

The structural motif of 4-aminopyrrolidin-3-ol (B1609724) is a key feature in many naturally occurring alkaloids and their synthetic analogs, which exhibit a wide array of biological activities. The strategic placement of the amino and hydroxyl groups on the pyrrolidine ring allows for further chemical manipulation to construct more complex alkaloid structures, including those containing piperidine and pyrrolizidine (B1209537) ring systems.

Pyrrolizidine alkaloids, for instance, are a class of natural products known for their interesting biological properties. kib.ac.cn The synthesis of these complex molecules often requires chiral precursors that can establish the desired stereochemistry in the final product. While many syntheses of pyrrolizidine alkaloids like alexine (B40350) and its stereoisomers start from carbohydrate-derived precursors or amino acids such as proline, the fundamental aminohydroxylated pyrrolidine core of the target compound makes it an attractive starting point for the synthesis of novel analogs. nih.govrsc.org The synthesis of these alkaloids often involves multi-step sequences including protection of functional groups, introduction of side chains, and subsequent cyclization reactions to form the bicyclic pyrrolizidine skeleton. kib.ac.cn

Scaffold for Pyrrolidine-Based Iminosugars and Azasugars

Iminosugars and azasugars are carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. These compounds are of significant interest due to their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes. The 4-aminopyrrolidin-3-ol scaffold provides an excellent starting point for the synthesis of pyrrolidine-based iminosugars. The stereochemistry of the hydroxyl and amino groups can be exploited to generate a variety of sugar analogues.

The synthesis of these compounds often involves the use of chiral building blocks to construct the desired stereoisomers. nih.gov For example, the synthesis of multivalent pyrrolidine iminosugars has been shown to be effective for glycosidase inhibition. nih.gov While various synthetic routes exist, the use of a pre-functionalized pyrrolidine core like 4-aminopyrrolidin-3-ol can streamline the synthesis of these complex molecules. The synthesis of uronic acid 1-azasugars, for instance, has been achieved through multi-step sequences starting from sugar derivatives, highlighting the importance of chiral precursors in this field. diva-portal.org The development of new synthetic methodologies, such as those for constrained azaspirocyclic scaffolds, further expands the toolbox for creating novel iminosugar-based compounds. researchgate.net

Intermediates for Advanced Heterocyclic Compounds and Conjugates

The unique substitution pattern of 4-aminopyrrolidin-3-ol makes it an ideal intermediate for the synthesis of a wide range of advanced heterocyclic compounds and their conjugates. sci-hub.box The amino group can be readily acylated, alkylated, or used in coupling reactions, while the hydroxyl group can be etherified or esterified, allowing for the introduction of diverse functionalities.

A notable example is the synthesis of (3S,4S)-4-aminopyrrolidin-3-ol derivatives as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov In this context, the pyrrolidine scaffold serves as a central core to which various substituents are attached to optimize binding to the enzyme's active site. The synthesis of these inhibitors involves the coupling of the amino group of the pyrrolidine with different carboxylic acids to form amide bonds, leading to a library of potential drug candidates. researchgate.netnih.gov

| Compound ID | R Group | BACE1 IC₅₀ (µM) |

| 7c | 5-bromo-2,3-dimethoxyphenyl | 0.05 |

| 11a | 5'-chloro-[1,1'-biphenyl]-3-yl | 0.12 |

This table presents a selection of synthesized (3S,4S)-4-aminopyrrolidin-3-ol derivatives and their corresponding BACE1 inhibitory activity. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2016. nih.gov

Building Blocks for Libraries of Substituted Pyrrolidine Derivatives

The utility of 4-aminopyrrolidin-3-ol dihydrochloride (B599025) extends to its use as a foundational building block for the construction of combinatorial libraries of substituted pyrrolidine derivatives. The ability to functionalize both the amino and hydroxyl groups allows for the generation of a large number of compounds from a single, chiral scaffold. These libraries are invaluable in drug discovery for the high-throughput screening of biological targets.

The synthesis of a library of (3S,4S)-4-aminopyrrolidin-3-ol derivatives as BACE1 inhibitors serves as a prime example. researchgate.net By systematically varying the substituents on the amino group, researchers were able to explore the structure-activity relationship (SAR) and identify key structural features required for potent inhibition. researchgate.netnih.gov This approach, where a central scaffold is decorated with a variety of chemical moieties, is a cornerstone of modern medicinal chemistry. The synthesis of such libraries often employs parallel synthesis techniques to expedite the creation of a diverse set of molecules for biological evaluation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Aminopyrrolidin-3-ol dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves protecting group strategies for the amine and hydroxyl functionalities to prevent side reactions. For example, intermediates like pyrrolidinone derivatives (e.g., [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine dihydrochloride) are synthesized via oxime formation followed by reduction . Purification via recrystallization or column chromatography is essential, with solvent selection (e.g., methanol/water mixtures) critical for isolating the hydrochloride salt. Reaction yields and conditions (e.g., temperature, pH) should be optimized using DOE (Design of Experiments) principles to minimize impurities .

| Synthesis Parameter | Typical Conditions | Reference |

|---|---|---|

| Reaction Temperature | 25–50°C | |

| Solvent System | Methanol/Water | |

| Purification Method | Recrystallization |

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. The compound is hygroscopic, so desiccants (e.g., silica gel) should be used to prevent moisture absorption, which can degrade the hydrochloride salt . Regular stability testing via HPLC is recommended to monitor degradation products, particularly under accelerated conditions (40°C/75% RH) .

Q. What analytical techniques are suitable for assessing purity and structural identity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/ammonium formate buffer (pH 3.0) for baseline separation of impurities .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm stereochemistry and proton environments. For example, the hydroxyl proton (δ 4.2–4.5 ppm) and amine protons (δ 2.8–3.1 ppm) are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₄H₁₀Cl₂N₂O: 177.02 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, and salt form. For instance:

- Polar Solvents : Freely soluble in water and methanol (≥50 mg/mL at 25°C) but insoluble in toluene .

- Temperature Dependence : Solubility in ethanol increases from 10 mg/mL at 20°C to 30 mg/mL at 40°C .

Systematic studies using saturated solutions with gravimetric analysis are recommended. Confounding factors (e.g., residual solvents in the crystal lattice) should be quantified via TGA (thermogravimetric analysis) .

Q. What methodologies are effective for chiral resolution and stereochemical analysis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol/DEA (90:10:0.1) mobile phase to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., >99% for (3R,4S)-isomer) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/ether). Key bond angles (e.g., C3-N1-C4: 109.5°) confirm stereochemistry .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT) to assign configuration .

Q. How can metabolic pathways of this compound be studied in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., oxidation at the pyrrolidine ring). LC-MS/MS detects hydroxylated derivatives (m/z +16) .

- In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents. Collect plasma, urine, and feces over 72 hours. Accelerator Mass Spectrometry (AMS) quantifies metabolite distribution .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., 178–185°C) may stem from polymorphic forms or hydrate/solvate formation. Characterize batches via:

- DSC (Differential Scanning Calorimetry) : Identify endothermic peaks corresponding to polymorph transitions .

- PXRD (Powder X-ray Diffraction) : Compare diffraction patterns with known forms (e.g., anhydrous vs. monohydrate) .

- Karl Fischer Titration : Quantify water content (<0.5% for anhydrous form) .

Safety and Handling

Q. What precautions are necessary for safe handling in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure (dust/aerosol formation) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to irritation risks .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.